molecular formula C20H23BrN4O3S B2660871 Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851809-62-6

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2660871
CAS No.: 851809-62-6
M. Wt: 479.39
InChI Key: KROJEOLWGNBCMW-UHFFFAOYSA-N
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Description

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 4-bromophenyl group. The molecule’s structural complexity arises from its polycyclic framework, which includes a hydroxy-substituted thiazolo-triazole system and an ethyl carboxylate ester group on the piperidine ring.

Key structural features:

  • 4-Bromophenyl substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • Piperidine-4-carboxylate: The ethyl ester group improves solubility, while the piperidine ring contributes conformational flexibility.

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROJEOLWGNBCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.

    Piperidine Carboxylation: The piperidine ring is functionalized with a carboxylate group through esterification reactions using ethyl chloroformate or similar reagents.

    Final Coupling: The final step involves coupling the bromophenyl and thiazolo[3,2-b][1,2,4]triazole moieties with the piperidine carboxylate under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: H₂/Pd-C, NaBH₄, or LiAlH₄.

    Substitution: Nucleophiles like NH₃, R-SH, or R-OH in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, the bromophenyl group may interact with hydrophobic pockets, while the thiazolo[3,2-b][1,2,4]triazole moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and biological relevance. Below is a detailed comparison with three closely related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Highlights
Target Compound Thiazolo[3,2-b][1,2,4]triazole + piperidine 4-Bromophenyl, 6-hydroxy, ethyl carboxylate Not explicitly reported (hypothesized antimicrobial) Multi-step heterocyclic assembly
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate Pyrazole 4-Bromobenzyl, azido, ethyl carboxylate Intermediate for triazole hybrids Azide-mediated cycloaddition
Ethyl 2-([1,1'-biphenyl]-4-yl)-1-(6-bromobenzo[d]thiazol-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate Benzo[d]thiazole + pyrrole Biphenyl, bromo, ethyl carboxylate Antibacterial (in vitro screening) Condensation and esterification
6-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole 4-Bromophenyl Anticancer (literature-cited) Cyclocondensation

Key Findings:

Structural Diversity :

  • The target compound’s thiazolo-triazole-piperidine hybrid distinguishes it from analogs like pyrazole () or benzo[d]thiazole derivatives (). The piperidine ring provides conformational adaptability, whereas rigid triazolo-thiadiazole systems () favor planar geometries .

Functional Group Influence: The 6-hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs like the azido-pyrazole derivative (). Ethyl carboxylate esters are common across analogs (e.g., ) to balance lipophilicity and solubility .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step heterocyclic fusion (e.g., thiazole-triazole formation followed by piperidine coupling), contrasting with simpler azide cycloadditions () or condensation reactions () .

Triazolo-thiadiazoles () are known for anticancer activity, highlighting the role of bromophenyl groups in target engagement .

Crystallographic and Computational Insights

  • Conformational Analysis : The piperidine ring’s puckering (using Cremer-Pople parameters ) and the thiazolo-triazole core’s planarity are critical for molecular interactions.
  • Validation Tools : Programs like SHELX () and ORTEP () ensure structural accuracy, while validation protocols () confirm the absence of crystallographic artifacts .

Biological Activity

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a unique thiazole-triazole hybrid structure, which may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's molecular formula is C20H23BrN4O3SC_{20}H_{23}BrN_{4}O_{3}S, with a molecular weight of approximately 450.4 g/mol. Its structure includes several functional groups that facilitate diverse interactions with biological systems.

PropertyValue
Molecular FormulaC20H23BrN4O3S
Molecular Weight450.4 g/mol
CAS Number851809-62-6

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiazolo[3,2-b][1,2,4]triazole moiety can form hydrogen bonds with active site residues. This dual interaction may enhance its pharmacological efficacy.

Anticancer Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). The proposed mechanism involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains and fungi. The presence of the thiazole-triazole framework is known to enhance antimicrobial effectiveness by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory and Antioxidant Effects

Compounds with similar structural features have also been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases and inflammatory conditions .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer activity of triazole derivatives against different cancer cell lines. Compounds were found to exhibit IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types, indicating significant potential for therapeutic applications .
  • Antimicrobial Testing : A series of synthesized thiazole-triazole derivatives were screened for antibacterial properties against Mycobacterium tuberculosis and other pathogens, showing varying degrees of effectiveness compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 1-((4-bromophenyl)... and ensure regioselectivity?

The synthesis involves multi-step protocols, including cyclization and condensation reactions. For example:

  • Biginelli-like cyclization : Similar thiazolo-triazole derivatives are synthesized via cyclocondensation of aldehydes, thioureas, and β-ketoesters under acidic conditions .
  • Piperidine functionalization : The piperidine-4-carboxylate moiety is introduced via nucleophilic substitution or reductive amination, with regioselectivity controlled by steric and electronic directing groups (e.g., bromophenyl) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent connectivity (e.g., methylthiazole protons at δ 2.4–2.6 ppm; piperidine carbons at ~170 ppm for the ester carbonyl) .
  • X-ray crystallography : SHELX software refines atomic coordinates and thermal displacement parameters, validating bond lengths/angles and detecting crystallographic disorder .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring inform molecular docking studies?

  • Cremer-Pople parameters : Calculate puckering amplitude (QQ) and phase angles (θ\theta, ϕ\phi) using crystallographic coordinates to quantify non-planarity . For example, a Q=0.5Q = 0.5 Å and θ=30\theta = 30^\circ indicates a chair-like conformation.
  • MD simulations : Perform 100-ns molecular dynamics runs (AMBER/CHARMM) to assess flexibility and ligand-receptor interactions. Compare with X-ray data to resolve discrepancies .

Q. What strategies address contradictions between spectroscopic data and computational models?

  • Validation pipelines : Use PLATON (ADDSYM) to check for missed symmetry in crystallographic models, which may misassign bond lengths .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare theoretical NMR shifts (GIAO method) with experimental data. Deviations >0.3 ppm suggest misassigned stereochemistry .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or heterocyclic (e.g., triazole → imidazole) groups. Test antifungal activity via broth microdilution assays (MIC values) and Ames assays for genotoxicity .
  • Pharmacophore mapping : Overlay docking poses (AutoDock Vina) to identify critical H-bond donors (e.g., 6-hydroxy group) and hydrophobic pockets (e.g., 4-bromophenyl) .

Q. What crystallographic challenges arise during refinement of the thiazolo-triazole moiety?

  • Disorder modeling : Split thiazolo-triazole atoms into dual positions if thermal parameters exceed 0.08 Å2^2. Use SHELXL restraints (SIMU/DELU) to stabilize geometry .
  • Hydrogen bonding : Identify graph-set motifs (e.g., R22(8)R_2^2(8) patterns) to resolve packing ambiguities. ETTER’s hydrogen-bonding rules guide validation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Example)Reference Method
Space groupP212_1/cSHELXL refinement
R1_1 (I > 2σ(I))0.045PLATON validation
Puckering amplitudeQ = 0.52 ÅCremer-Pople analysis

Q. Table 2. SAR Optimization Workflow

StepActionOutcome Metric
Analog synthesisReplace 4-bromophenyl with 4-fluorophenylYield: 65–70%
Antifungal assayBroth microdilution (C. albicans)MIC: 8 µg/mL → 2 µg/mL
Toxicity screeningAmes test (TA98 strain)Mutagenicity: Negative

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